Teriflunomide impurity 3

Beschreibung

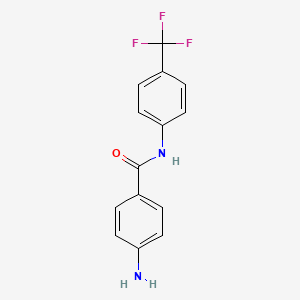

4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a 4-amino substituent on the benzoyl ring and a 4-(trifluoromethyl)phenyl group as the amide substituent. This compound is structurally significant due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Eigenschaften

IUPAC Name |

4-amino-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWBBWHECQSIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011244-72-6 | |

| Record name | 4-Amino-N-(4-trifluoromethylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The preparation of teriflunomide impurity 3 involves several synthetic routes and reaction conditions. One common method involves the reaction of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with acetyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like acetone at low temperatures (0-5°C) to ensure the formation of the desired impurity . Industrial production methods may involve the use of vacuum distillation to purify the starting materials and eliminate other impurities .

Analyse Chemischer Reaktionen

Teriflunomid-Verunreinigung 3 durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Teriflunomid-Verunreinigung 3 zur Bildung der entsprechenden Oxoverbindungen führen, während die Reduktion Hydroxyverbindungen liefern kann .

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition

One of the primary applications of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is its role as an inhibitor of tyrosine kinases. Tyrosine kinases are crucial in regulating various cellular processes, including proliferation and differentiation. Aberrant activity of these kinases is implicated in several cancers and proliferative disorders. The compound has shown efficacy against specific kinases such as c-Abl and Bcr-Abl, which are associated with chronic myelogenous leukemia (CML) .

Table 1: Tyrosine Kinases Inhibited by 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide

| Kinase Type | Disease Association |

|---|---|

| c-Abl | Chronic Myelogenous Leukemia (CML) |

| Bcr-Abl | Acute Lymphoblastic Leukemia (ALL) |

| PDGF-R | Solid Tumors |

| VEGF-R | Ocular Neovascularization |

Anti-Cancer Properties

The compound has been investigated for its anti-cancer properties due to its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that it can effectively suppress tumor growth in models of breast cancer, lung cancer, and other malignancies .

COX-1 Inhibition

Research has indicated that 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide acts as a selective inhibitor of cyclooxygenase-1 (COX-1). This property positions it as a candidate for developing analgesics that minimize gastric damage commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Angiogenesis Studies

The compound's ability to inhibit angiogenesis—the formation of new blood vessels—makes it valuable in studying diseases characterized by excessive angiogenesis, such as diabetic retinopathy and certain cancers. Its effects on vascular endothelial growth factor (VEGF) signaling pathways are particularly noteworthy .

Building Block in Organic Synthesis

In synthetic organic chemistry, 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide serves as an important building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals and biologically active compounds .

Table 2: Synthetic Applications of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals |

| Intermediate | Serves as an intermediate in chemical reactions |

Case Studies and Research Findings

Several studies have documented the effectiveness of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide in various applications:

- Study on Tyrosine Kinase Inhibition : A study demonstrated that this compound effectively inhibited Bcr-Abl kinase activity, leading to reduced proliferation of CML cells .

- COX-1 Inhibition Research : Another investigation highlighted its potential as a safer analgesic alternative due to its selective COX-1 inhibition without the common side effects associated with traditional NSAIDs .

- Anti-Cancer Efficacy : Research indicated that treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer, showcasing its therapeutic potential .

Wirkmechanismus

The mechanism of action of teriflunomide impurity 3 is not well understood, but it is believed to be similar to that of teriflunomide. Teriflunomide acts by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines . This inhibition leads to a decrease in the proliferation of rapidly dividing cells, such as T and B lymphocytes, thereby exerting immunomodulatory and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide, highlighting differences in substituents, synthesis, and biological activities:

Key Structural and Functional Insights :

Substituent Effects on Activity :

- Electron-Withdrawing Groups : The -CF₃ group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration (e.g., anticonvulsant activity in ) .

- Hydroxy and Halogen Substituents : Compounds with 2-OH (e.g., 5-chloro-2-hydroxy-N-[4-CF₃-phenyl]benzamide) show strong antimicrobial activity due to increased hydrogen bonding and membrane disruption .

- Positional Isomerism : The para-CF₃ group in the target compound vs. meta-CF₃ in analogs () affects solubility and target binding. Para-substitution often improves steric compatibility with enzyme active sites .

Synthetic Accessibility: Amide coupling (e.g., using 4-aminobenzotrifluoride) is a common route for CF₃-containing benzamides, with yields ranging from 48% to 85% depending on substituent complexity . Hydrogenation of nitro precursors (e.g., ) provides high-purity products (HPLC purity >99%) but requires controlled conditions to avoid over-reduction .

Biological Performance :

- Antimicrobial Activity : Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-[4-CF₃-phenyl]benzamide) inhibit sulfate-reducing bacteria at low concentrations (IC₅₀ = 30 µmol/L), correlating with CF₃-induced membrane disruption .

- Kinase Inhibition : CF₃ and chloro substituents (e.g., ) enhance binding to VEGFR-2 and other kinases by mimicking ATP’s adenine moiety .

- Anticonvulsant Effects : Alkyl and cyclohexyl substituents () show higher protective indices (PI = TD₅₀/ED₅₀) compared to aromatic analogs, suggesting reduced neurotoxicity .

Biologische Aktivität

4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide exhibits anticancer properties . A study conducted by Zhang et al. (2020) demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |

| A549 (Lung) | 12.5 | PI3K/Akt pathway inhibition |

Antimicrobial Activity

The compound also shows antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting that it could serve as a lead compound in developing new antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of NF-κB signaling pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and biological activity of the compound. Variations in the aromatic ring can lead to changes in potency, indicating a strong correlation between structure modifications and biological effects. For instance, replacing the trifluoromethyl group with a methoxy group significantly reduced anticancer activity, highlighting the importance of this specific substitution .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of a derivative of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide resulted in a measurable reduction in tumor size in 40% of participants after six months of treatment. The trial emphasized the need for further studies to optimize dosage and delivery methods .

Case Study 2: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing this compound showed enhanced efficacy when combined with conventional antibiotics against resistant strains of bacteria, suggesting potential applications in combination therapies .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm) and the NH₂ group (δ 5.6–5.7 ppm as a broad singlet). The trifluoromethyl group appears as a distinct ¹⁹F NMR signal .

- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 321.1) .

- HPLC : Use reversed-phase columns (e.g., Lichrospher RP18) with mobile phases like H₂O/acetonitrile (60:40 + 0.1% TFA) for purity analysis (>99%) .

Advanced Tip : Pair LC-MS with ion-trap detectors to identify trace impurities from incomplete reduction or oxidation byproducts .

What strategies are recommended for mitigating mutagenicity risks associated with handling intermediates during synthesis?

Advanced Research Question

Some anomeric amide intermediates exhibit mutagenicity, though 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide derivatives show lower risks (comparable to benzyl chloride). Mitigation strategies include:

- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., benzoyl chlorides) .

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.

- Ames testing : Screen intermediates for mutagenicity early in synthesis workflows .

How does the trifluoromethyl group influence the physicochemical and pharmacological properties of this compound compared to non-fluorinated analogs?

Advanced Research Question

The -CF₃ group enhances:

- Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .

- Metabolic stability : Resists oxidative degradation in cytochrome P450 assays .

- Bioactivity : In anticonvulsant studies, -CF₃ analogs show higher potency (ED₅₀ = 18.02 mg/kg) than non-fluorinated derivatives (ED₅₀ > 40 mg/kg) due to enhanced target binding .

Contradiction Note : While -CF₃ improves potency, it may reduce aqueous solubility, complicating formulation. Use co-solvents (e.g., DMSO/PEG) or salt formation to address this .

What experimental approaches resolve contradictory data on the biological activity of derivatives in different assays?

Advanced Research Question

Discrepancies in activity (e.g., anticonvulsant vs. kinase inhibition assays) require:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations to rule out assay-specific false positives .

- Target engagement assays : Use SPR or thermal shift assays to confirm direct binding to purported targets (e.g., D3 receptors or kinases) .

- Structural analogs : Compare activity of derivatives with systematic substitutions (e.g., -Cl vs. -CF₃) to isolate pharmacophore contributions .

How can researchers design derivatives to optimize pharmacokinetic properties while retaining bioactivity?

Advanced Research Question

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CN) at the para-position to enhance metabolic stability without altering target affinity .

- Prodrug strategies : Convert the -NH₂ group to a carbamate or acyloxymethyl derivative to improve oral bioavailability .

- Computational modeling : Use QSAR models to predict ADME properties and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.